molecular formula C8H7F3O B13558740 1-(2,3,4-Trifluorophenyl)ethan-1-ol

1-(2,3,4-Trifluorophenyl)ethan-1-ol

Cat. No.: B13558740
M. Wt: 176.14 g/mol
InChI Key: ILJQOYFGFVFJSO-UHFFFAOYSA-N
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Description

1-(2,3,4-Trifluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H7F3O It is a trifluoromethylated phenol derivative, characterized by the presence of three fluorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3,4-Trifluorophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2,3,4-trifluorophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically occurs at room temperature and yields the desired alcohol product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3,4-Trifluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,3,4-Trifluorophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,3,4-trifluorophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, leading to its biological effects. The exact pathways and molecular targets are subject to ongoing research .

Comparison with Similar Compounds

1-(2,3,4-Trifluorophenyl)ethan-1-ol can be compared with other trifluoromethylated phenol derivatives, such as:

  • 1-(2,4,6-Trifluorophenyl)ethan-1-ol
  • 1-(2,3,5-Trifluorophenyl)ethan-1-ol
  • 1-(2,4,5-Trifluorophenyl)ethan-1-ol

Uniqueness: The unique arrangement of fluorine atoms in this compound imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can influence its reactivity and biological activity .

Properties

Molecular Formula

C8H7F3O

Molecular Weight

176.14 g/mol

IUPAC Name

1-(2,3,4-trifluorophenyl)ethanol

InChI

InChI=1S/C8H7F3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3

InChI Key

ILJQOYFGFVFJSO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=C(C=C1)F)F)F)O

Origin of Product

United States

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